N'-cycloheptyl-N-prop-2-enyloxamide
Description
N'-cycloheptyl-N-prop-2-enyloxamide is an oxamide derivative characterized by a seven-membered cycloheptyl group attached to one nitrogen and a prop-2-enyl (allyl) moiety on the other. Oxamides are bifunctional compounds with applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., polymer precursors) due to their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
N'-cycloheptyl-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-9-13-11(15)12(16)14-10-7-5-3-4-6-8-10/h2,10H,1,3-9H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEINFVXEHBKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-prop-2-enyloxamide can be achieved through a multi-step process involving the reaction of cycloheptylamine with prop-2-enyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of N’-cycloheptyl-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-prop-2-enyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxamides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’-cycloheptyl-N-prop-2-enyloxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Polarity : The allyl group in This compound offers moderate polarity compared to the octyloxy-phenyl group in ’s compound, which enhances hydrophobicity for materials applications .
- Reactivity : Cyclohexenyl derivatives (e.g., ) exhibit higher reactivity due to ring unsaturation, whereas the saturated cycloheptyl group may confer metabolic stability .
2.2 Pharmacological and Functional Comparisons
- Anti-inflammatory/Analgesic Activity : highlights anti-inflammatory activity in bicyclic and bromocyclohexyl acetamides. The target compound’s cycloheptyl group could mimic these effects but with altered potency due to ring size .
- Material Science Applications : The 4-octyloxyphenyl group in ’s compound suggests utility in liquid crystals, whereas the allyl group in the target compound may serve as a crosslinking agent in polymers .
- Solubility : Hydroxy-dimethoxyethyl substituents () improve aqueous solubility, whereas cycloheptyl/allyl groups likely reduce it, favoring lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
